molecular formula C23H19BrN2O3S B11690728 Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11690728
M. Wt: 483.4 g/mol
InChI Key: CPXZABARYSMZRB-AQTBWJFISA-N
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Description

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, ethyl acetoacetate, and various amines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogenation or alkylation reactions using reagents like bromine (Br2) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

    Pyrimidines: Compounds with a six-membered ring containing two nitrogen atoms.

Uniqueness

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19BrN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(24)12-10-15/h4-13,20H,3H2,1-2H3/b18-13-

InChI Key

CPXZABARYSMZRB-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C

Origin of Product

United States

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